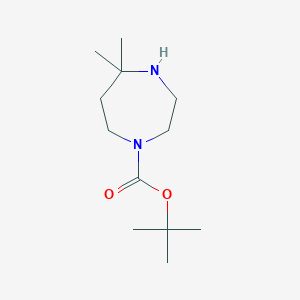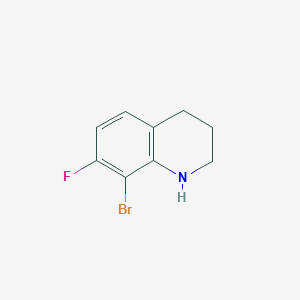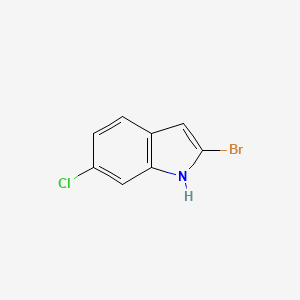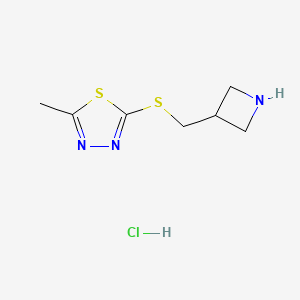
Clorhidrato de 2-((azetidin-3-ilmetil)tio)-5-metil-1,3,4-tiadiazol
Descripción general
Descripción
The compound “2-((Azetidin-3-ylmethyl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride” is a complex organic molecule that contains several functional groups, including an azetidine ring, a thiadiazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring (a four-membered ring containing a nitrogen atom), a thiadiazole ring (a five-membered ring containing two nitrogen atoms and a sulfur atom), and a thioether linkage (a sulfur atom connected to two carbon atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the azetidine and thiadiazole rings, as well as the thioether linkage . These functional groups could potentially participate in a variety of chemical reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine and thiadiazole rings could influence its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Aplicaciones Antibacterianas
Este compuesto, debido a su similitud estructural con los derivados de imidazol, puede exhibir propiedades antibacterianas significativas. Se ha reportado que los compuestos de imidazol muestran una amplia gama de actividades antibacterianas . Los grupos tiol y azetidina podrían interactuar potencialmente con enzimas o proteínas bacterianas, interrumpiendo su función y conduciendo a la muerte de las células bacterianas.
Propiedades Antifúngicas
La presencia de un anillo de tiadiazol en el compuesto sugiere una posible actividad antifúngica. Los tiadiazoles son conocidos por su uso en agricultura y medicina como fungicidas . La investigación podría explorar su eficacia contra hongos patógenos comunes.
Actividad Antitumoral
Los compuestos que contienen tiadiazol han sido estudiados por sus propiedades antitumorales. El grupo azetidinilmetiltio unido al tiadiazol podría mejorar su capacidad para inhibir el crecimiento o la proliferación tumoral .
Potencial Antiinflamatorio
Las características estructurales de este compuesto, particularmente los componentes de azetidina y tiadiazol, pueden ofrecer efectos antiinflamatorios. Se sabe que los derivados de imidazol, que comparten algunas similitudes estructurales, poseen propiedades antiinflamatorias .
Efectos Antidiabéticos
Los derivados de imidazol y tiadiazol se han investigado por sus posibles efectos antidiabéticos. El compuesto en cuestión podría ser un candidato para el desarrollo de nuevos fármacos antidiabéticos debido a su estructura única .
Capacidades Antivirales
Dada la amplia gama de actividades que exhiben los derivados de imidazol, incluidas las propiedades antivirales, este compuesto también podría investigarse por su eficacia contra diversas infecciones virales .
Usos Antihelmínticos
Los tiadiazoles se han utilizado como agentes antihelmínticos. La estructura molecular del compuesto sugiere que podría ser eficaz para combatir gusanos parásitos .
Direcciones Futuras
Given the interesting structure of this compound, it could be worthwhile to study its synthesis, properties, and potential applications in more detail. It could also be interesting to explore the biological activity of this compound, given the known activities of other azetidine and thiadiazole derivatives .
Propiedades
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S2.ClH/c1-5-9-10-7(12-5)11-4-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJQECLBONCNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)
![5-Bromoimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1380827.png)
![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)
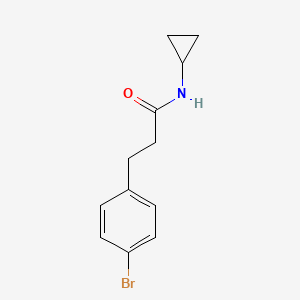
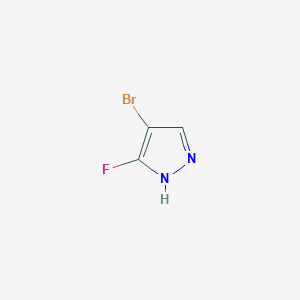
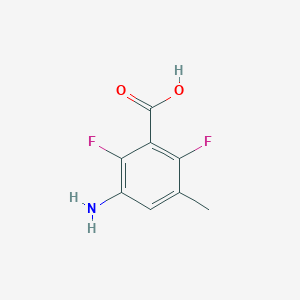
![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)
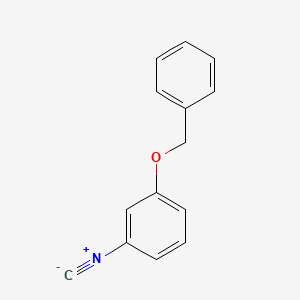
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)
